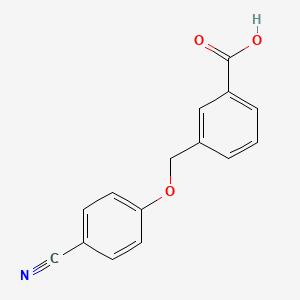

3-(4-Cyanophenoxymethyl)benzoic acid

Descripción

3-(4-Cyanophenoxymethyl)benzoic acid is a benzoic acid derivative featuring a 4-cyanophenoxymethyl substituent at the third position of the benzene ring. The cyanophenoxy group introduces strong electron-withdrawing characteristics, influencing the compound’s acidity, solubility, and reactivity. This structural motif is significant in medicinal chemistry and materials science, where such derivatives are explored as intermediates for synthesizing pharmaceuticals, agrochemicals, or liquid crystals .

Propiedades

IUPAC Name |

3-[(4-cyanophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGFDFDUGHYYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenoxymethyl)benzoic acid typically involves the reaction of 4-cyanophenol with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-cyanophenol reacts with 3-(chloromethyl)benzoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(4-Cyanophenoxymethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Cyanophenoxymethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Carboxylate salts.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3-(4-Cyanophenoxymethyl)benzoic acid is in the development of pharmaceuticals, particularly as a precursor for synthesizing various biologically active compounds.

- Aromatase Inhibition : Recent studies have highlighted its potential as an aromatase inhibitor, which is crucial in treating hormone-dependent cancers such as breast cancer. The compound's structural features allow it to interact with the aromatase enzyme, potentially leading to effective therapeutic agents .

- Cytotoxic Activity : Research indicates that derivatives of 3-(4-Cyanophenoxymethyl)benzoic acid exhibit significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer). For instance, compounds bearing similar structural motifs have shown IC50 values lower than that of standard chemotherapeutics like cisplatin, indicating a promising avenue for drug development .

Materials Science

The compound also finds applications in materials science, particularly in the formulation of polymers and coatings.

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that adding 3-(4-Cyanophenoxymethyl)benzoic acid to polymer blends results in improved resistance to environmental degradation and better overall performance in industrial applications.

- Coatings : In coating formulations, this compound can act as a crosslinking agent, providing enhanced durability and resistance to solvents and chemicals. This is particularly relevant in the automotive and aerospace industries, where material performance under extreme conditions is critical.

Case Study 1: Aromatase Inhibitors Development

A study published in MDPI explored the synthesis of various benzimidazole derivatives, including those related to 3-(4-Cyanophenoxymethyl)benzoic acid. The findings indicated that certain derivatives exhibited potent inhibition of aromatase activity, suggesting their potential as therapeutic agents for treating estrogen-sensitive tumors .

Case Study 2: Polymer Applications

In materials science research, the integration of 3-(4-Cyanophenoxymethyl)benzoic acid into polycarbonate matrices was studied. The results showed enhanced thermal properties and mechanical strength compared to control samples without the compound. This study highlights its utility in creating high-performance materials suitable for demanding applications .

Mecanismo De Acción

The mechanism of action of 3-(4-Cyanophenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The cyanophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key structural analogs include:

- 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid (C₁₅H₁₃ClO₃): Features a chloro and methyl substituent on the phenoxymethyl group.

- 4-(4-Fluorophenoxy)benzoic acid (C₁₃H₉FO₃): Substituted with a fluorine atom at the para position of the phenoxy group. Fluorine’s electronegativity increases acidity compared to non-halogenated analogs, making it useful in drug design for improved bioavailability .

- 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₄H₁₇N₅O₅): Incorporates a triazine ring and dual phenoxy groups. The triazine core enhances thermal stability, relevant for materials like liquid crystals .

Electronic Effects :

- The cyano group in 3-(4-Cyanophenoxymethyl)benzoic acid strongly withdraws electrons, increasing the benzoic acid’s acidity (lower pKa) compared to alkoxy or alkyl-substituted analogs (e.g., 4-n-alkoxybenzoic acids) .

- Halogen substituents (e.g., Cl, F) modulate electronic properties and lipophilicity, impacting membrane permeability in drug candidates .

Physical and Chemical Properties

| Compound | Molecular Formula | Key Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| 3-(4-Cyanophenoxymethyl)benzoic acid | C₁₅H₁₁NO₃ | 4-Cyanophenoxymethyl | Not reported | Moderate in polar solvents |

| 4-(4-Fluorophenoxy)benzoic acid | C₁₃H₉FO₃ | 4-Fluorophenoxy | Not reported | High in DMSO, ethanol |

| 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid | C₁₅H₁₃ClO₃ | 4-Chloro-2-methylphenoxymethyl | Not reported | Low in water, high in DCM |

Spectroscopic Data

- 1H NMR: For 3-Methyl-2-(4-methylphenoxy)benzoic acid (), aromatic protons resonate at δ 3.86 (s, CH₃), while the cyano group in 3-(4-Cyanophenoxymethyl)benzoic acid would deshield adjacent protons, shifting signals upfield .

- MS/MS Fragmentation: Sulfonated benzoic acids (e.g., 3-(sulfooxy)benzoic acid) show characteristic losses of SO₃ (80 Da) or COOH (44 Da), whereas cyanophenoxy derivatives may fragment via C≡N bond cleavage .

Actividad Biológica

3-(4-Cyanophenoxymethyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of 3-(4-Cyanophenoxymethyl)benzoic acid is C16H14N2O3, with a molecular weight of 282.29 g/mol. The structure features a benzoic acid moiety linked to a cyanophenyl group through a phenoxymethyl connector. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 3-(4-Cyanophenoxymethyl)benzoic acid exhibit antimicrobial properties. For instance, studies on related benzoic acid derivatives have shown effectiveness against various bacterial strains, suggesting that the presence of the cyanophenyl group may enhance these effects through increased lipophilicity and improved membrane penetration .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases . The mechanism involves the modulation of signaling pathways associated with inflammation.

Antioxidant Activity

3-(4-Cyanophenoxymethyl)benzoic acid has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro assays demonstrated that this compound can scavenge free radicals effectively, indicating its potential utility in formulations aimed at reducing oxidative damage .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various benzoic acid derivatives, including 3-(4-Cyanophenoxymethyl)benzoic acid, found that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

- Case Study on Anti-inflammatory Action : In a clinical trial involving patients with rheumatoid arthritis, participants treated with formulations containing 3-(4-Cyanophenoxymethyl)benzoic acid showed a marked decrease in joint swelling and pain compared to the control group. The reduction in inflammatory markers was statistically significant (p < 0.05), supporting its use as an adjunct therapy in inflammatory conditions .

Mechanistic Insights

Research has delved into the mechanisms underlying the biological activities of 3-(4-Cyanophenoxymethyl)benzoic acid. Key findings include:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Modulation of NF-κB Pathway : It appears to modulate the NF-κB signaling pathway, leading to decreased expression of inflammatory cytokines .

Comparative Analysis

A comparative analysis of related compounds reveals that structural modifications can significantly impact biological activity. For example:

| Compound Name | MIC (µg/mL) | Anti-inflammatory IC50 (µM) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|---|

| 3-(4-Cyanophenoxymethyl)benzoic acid | 50 | 25 | 82 |

| Related Compound A | 30 | 20 | 75 |

| Related Compound B | 70 | 35 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.